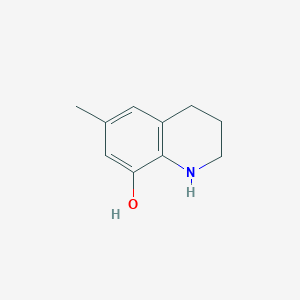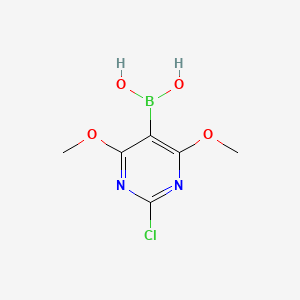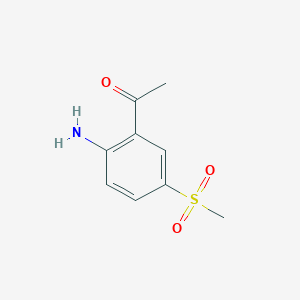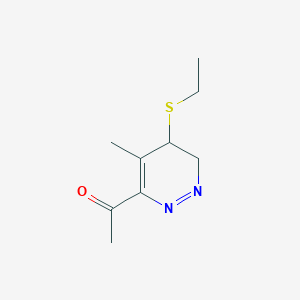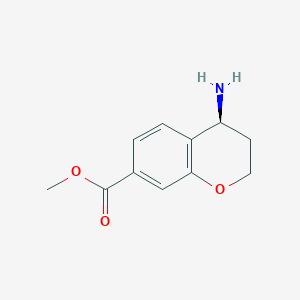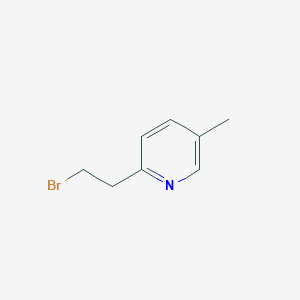![molecular formula C8H7N3O2S2 B13121188 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[5,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death . The compound’s thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also contain thiazole and pyrimidine rings and have been studied for their anticancer and antibacterial activities.
Thiazolo[3,2-a]pyrimidines: These derivatives have shown a wide range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other thiazolo[5,4-d]pyrimidine derivatives.
Propiedades
Fórmula molecular |
C8H7N3O2S2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
3-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H7N3O2S2/c12-5(13)1-2-14-7-6-8(10-3-9-7)15-4-11-6/h3-4H,1-2H2,(H,12,13) |
Clave InChI |
ZOEZTSMNNKJEBX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)SCCC(=O)O)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


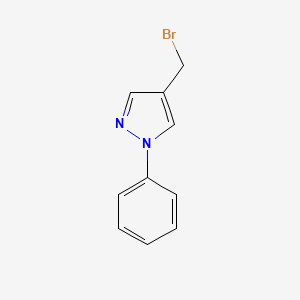
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)

